Taraxasterol

Descripción

Significance as a Bioactive Triterpenoid (B12794562)

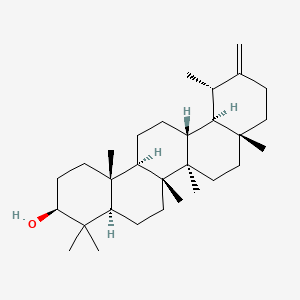

Taraxasterol belongs to the vast class of triterpenoids, which are synthesized in plants through the mevalonate (B85504) pathway. wikipedia.org Its chemical structure, (3β, 18α, 19α)-Urs-20(30)-en-3-ol, underpins its various biological activities that have been observed in numerous preclinical studies. nih.gov These studies highlight its potential as an anti-inflammatory, anti-oxidative, and anti-carcinogenic agent. frontiersin.orgresearchgate.net The multifaceted nature of this compound's bioactivity has positioned it as a compelling candidate for further investigation in the development of novel therapeutic strategies for a range of health conditions. frontiersin.orgnih.gov

Historical Perspectives on Initial Isolation and Early Research

The first documented isolation of this compound was reported in 1912 by Power and Browning, who extracted the compound from the non-saponifiable matter of dandelion root (Taraxacum officinale). nih.govfrontiersin.org Initially, it was characterized as a phytosterol. nih.govfrontiersin.org Subsequent research in the mid-20th century led to the correct elucidation of its pentacyclic triterpene structure. nih.gov Early investigations into its properties were limited, but these foundational studies paved the way for the more extensive pharmacological research seen today. The highest concentrations of this compound are found in the latex of the dandelion. nih.gov

Overview of Current Research Trajectories

Modern research on this compound is exploring a wide array of its potential therapeutic applications. benthamdirect.com Key areas of investigation include its mechanisms of action in inflammation, oxidative stress, and cancer. researchgate.net Scientists are particularly interested in its ability to modulate various signaling pathways involved in disease pathogenesis. frontiersin.orgresearchgate.netnih.gov Current studies are increasingly utilizing advanced in vitro and in vivo models to understand its effects at the molecular level, with a focus on its potential in areas such as neuroprotection, immunomodulation, and metabolic disorders. frontiersin.orgcaringsunshine.comsemanticscholar.org

Interactive Table: Key Research Areas of this compound

| Research Area | Key Findings |

| Anti-inflammatory | Inhibits pro-inflammatory mediators like NO, PGE₂, TNF-α, IL-1β, and IL-6. researchgate.net Modulates NF-κB and MAPK signaling pathways. frontiersin.orgnih.gov |

| Anti-cancer | Induces apoptosis and cell cycle arrest in various cancer cell lines, including liver, lung, and prostate cancer. nih.govdoaj.orgnih.gov Inhibits tumor growth in animal models. doaj.orgnih.gov |

| Anti-oxidative | Reduces reactive oxygen species (ROS) and malondialdehyde (MDA) levels. nih.gov Increases the activity of antioxidant enzymes such as SOD and GSH. nih.gov |

| Neuroprotective | Protects neurons from oxidative stress-induced injury. semanticscholar.org Exhibits anti-neuroinflammatory effects. frontiersin.org |

| Immunomodulatory | Modulates cytokine production and may influence the activity of immune cells. caringsunshine.com |

Structure

2D Structure

Propiedades

IUPAC Name |

(3S,4aR,6aR,6aR,6bR,8aR,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-19-11-14-27(5)17-18-29(7)21(25(27)20(19)2)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h20-25,31H,1,9-18H2,2-8H3/t20-,21-,22+,23-,24+,25-,27-,28+,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWMMEBCFHUKHEX-ZJJHUPNDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CCC1=C)C)C)C)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC[C@]2(CCC1=C)C)C)C)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1059-14-9 | |

| Record name | Taraxasterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1059-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Taraxasterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001059149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TARAXASTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64SK2ERN9P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Distribution

Botanical Sources within Asteraceae Family

Taraxasterol is a significant bioactive triterpenoid (B12794562) predominantly found within the Asteraceae (Compositae) family. wikipedia.orgwikipedia.orgcdutcm.edu.cn

Taraxacum officinale (Dandelion) and Related Species

The common dandelion, Taraxacum officinale, is the primary and most well-known botanical source of this compound. wikipedia.orguni.luwikipedia.orgcdutcm.edu.cn Its isolation was first reported in 1912 by Power and Browning from the non-saponifiable matter of Taraxacum officinale root. wikipedia.orgwikipedia.org Dandelion is widely distributed across the warmer temperate zones of the Northern Hemisphere. wikipedia.org

Beyond Taraxacum officinale, this compound is also present in other Taraxacum species, including Taraxacum mongolicum and Taraxacum platycarpum. A related compound, Ψ-taraxasterol, a phytosterol, is also commonly sourced from Taraxacum officinale. uni.luwikipedia.org

Other notable members of the Asteraceae family that contain this compound include the flowers of Helianthus annuus (sunflower), Carthamus tinctorius (safflower), and Chrysanthemum morifolium. wikipedia.org Additionally, Achillea millefolium (yarrow) leaves have been reported to contain both taraxerol (B1681929) and this compound.

Distribution within Plant Organs and Tissues

This compound is distributed throughout various organs and tissues of the dandelion plant. The highest concentrations of this compound have been observed in the latex of Taraxacum officinale. wikipedia.org It is also found in the roots, leaves, and flowers of the dandelion. wikipedia.org

Specifically, dandelion roots are recognized for their this compound content, which contributes to stimulating bile flow. Research indicates that this compound accumulation mainly occurs in the differentiated organs of Taraxacum officinale, with biosynthesis likely taking place in the (pseudo)laticifer cells. wikipedia.org Quantitative analyses have reported this compound levels of 2.96 μg/ml in natural root extract and 3.013 μg/ml in root callus cultures of T. officinale, though further studies are needed for absolute quantitation in plant materials. wikipedia.org

Occurrence in Other Medicinal Plants

This compound is not exclusive to Taraxacum species but is also found in a variety of other medicinal plants. wikipedia.orgwikipedia.org The distribution of this compound in these plants is summarized in the table below.

| Name of Plant | Family | Part Containing this compound |

| Taraxacum officinale Wiggers | Asteraceae (Compositae) | Roots, Latex, Leaves, Flowers |

| Taraxacum japonicum | Compositae | Roots |

| Taraxacum mongolicum | Compositae | Roots |

| Taraxacum platycarpum | Compositae | Roots |

| Achillea millefolium | Asteraceae | Leaves |

| Ficus carica | Moraceae | Aerial parts |

| Ficus racemesa | Moraceae | Latex and fruit (esters of this compound) |

| Helianthus annuus | Asteraceae | Flowers |

| Carthamus tinctorius | Asteraceae | Flowers |

| Chrysanthemum morifolium | Asteraceae | Flowers |

| Hieracium pilosella L. | Asteraceae | Rhizomes |

| Hypericum perforatum | Hypericaceae | Aerial parts |

| Mikania cordifolia | Asteraceae | Aerial parts |

| Olea europaea | Oleaceae | Aerial parts |

| Philadelphus coronarius L. | Hydrangeaceae | Twigs |

| Solanum lycopersicum | Solanaceae | Fruit and leaves |

| Strobilanthes callosus Nees | Acanthaceae | Aerial parts |

| Struthanthus concinnus | Loranthaceae | Leaves |

| Holodiscus discolor | Rosaceae | Leaves |

Note: Some sources indicate the presence of both taraxerol and this compound. This table focuses on plants explicitly mentioned as containing this compound. wikipedia.orgwikipedia.org

Presence in Edible Plants and Corresponding Vegetable Oils

This compound is also found in various edible plants and their corresponding vegetable oils. wikipedia.orgwikipedia.org It has been identified in esculent plants such as legumes, cereals, nuts, and seeds. wikipedia.orgwikipedia.org The common dandelion (Taraxacum officinale) itself is an edible plant, with its leaves consumed as leafy green vegetables, ground roots used as a coffee alternative, and unopened flower buds utilized as a culinary substitute for capers.

While specific quantitative data for this compound in a wide range of edible plants and vegetable oils is often limited in publicly available summaries, its presence in these dietary sources highlights its natural occurrence in the human diet.

Biosynthesis and Metabolic Pathways

Mevalonate (B85504) Pathway as a Precursor Route

The mevalonate (MVA) pathway serves as a fundamental metabolic route for the biosynthesis of isoprenoids, which are the precursors for triterpenoids like taraxasterol nih.govwikipedia.orgontosight.aiscielo.br. This pathway is responsible for generating the C5 building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP) nih.govfrontiersin.org. These universal building blocks are then condensed to form larger isoprenoid precursors nih.govontosight.aifrontiersin.org. The MVA pathway is predominantly found in the cytosol, endoplasmic reticulum, and peroxisomes of plant cells nih.govscielo.br.

Squalene (B77637) as a Key Intermediate in Triterpenoid (B12794562) Synthesis

Squalene (C30H50) is a pivotal intermediate in the biosynthesis of triterpenoids wikipedia.orgrsc.orgresearchgate.netmdpi.com. It is formed by the head-to-head condensation of two molecules of farnesyl diphosphate (FPP), a C15 isoprenoid, a reaction catalyzed by the enzyme squalene synthase (SS) nih.govontosight.aimdpi.comwikipedia.orgoup.com. Squalene serves as the direct acyclic precursor that undergoes cyclization to yield the diverse array of triterpene skeletons rsc.org.

Enzymatic Catalysis in Triterpenoid Scaffold Formation

The formation of the complex triterpenoid scaffold from squalene involves a two-step enzymatic process. First, squalene is oxidized to 2,3-oxidosqualene (B107256) wikipedia.orgontosight.aifrontiersin.orgmdpi.comnih.gov. This epoxidation reaction is catalyzed by squalene epoxidase, a flavoprotein that utilizes molecular oxygen and NADPH wikipedia.orgmdpi.comnih.gov. Subsequently, 2,3-oxidosqualene undergoes a cascade of cyclization and rearrangement reactions to form the specific triterpene structures wikipedia.orgrsc.org.

Oxidosqualene cyclases (OSCs) play a critical role as the committed step in triterpene biosynthesis, catalyzing the cyclization of 2,3-oxidosqualene to produce various mono- to pentacyclic backbone structures ontosight.aifrontiersin.orgoup.comnih.gov. For this compound biosynthesis, specific OSCs are responsible for folding the 2,3-oxidosqualene into a conformation that leads to the taraxasteryl cation, the final intermediate before deprotonation yields this compound wikipedia.org. For instance, the expression of LsOSC1, a putative lettuce OSC gene, in transgenic yeast has been shown to produce this compound frontiersin.orgnih.govvulcanchem.com. Similarly, TkOSC1 from Taraxacum koksaghyz is a multifunctional OSC capable of synthesizing this compound, among other pentacyclic triterpenes mdpi.comdntb.gov.uaresearchgate.net.

Cellular Localization of Biosynthesis

The mevalonate pathway, which provides the initial precursors for triterpenoid synthesis, is distributed across different subcellular compartments, including the cytoplasm, endoplasmic reticulum, and peroxisomes nih.govscielo.br. Studies on Taraxacum officinale have indicated that (pseudo)laticifer cells are the probable sites for this compound biosynthesis, with production peaking within 24 hours of mevalonic acid incorporation frontiersin.orgnih.govvulcanchem.com. The enzymes involved in the later stages of triterpenoid synthesis, such as squalene epoxidase, are localized to the endoplasmic reticulum nih.gov.

Biotechnological Approaches for In Vitro Production

Biotechnological strategies have been explored to enhance the production of this compound and other triterpenoids. Tissue culture techniques have shown success in manipulating in vitro conditions to elevate the concentration of these compounds phcogrev.comresearchgate.net. For example, the quantity of this compound in T. officinale root callus cultures was reported to be slightly higher than in natural root extracts frontiersin.orgvulcanchem.com.

Table 1: this compound Concentration in Taraxacum officinale

| Plant Material | Concentration (µg/ml) | Source |

| Natural Root Extract | 2.96 | frontiersin.org |

| Root Callus Cultures | 3.013 | frontiersin.org |

Furthermore, metabolic engineering approaches, such as the overexpression of squalene synthase (SS) genes, have demonstrated the potential to boost the production of triterpenoids in plants and yeast oup.com. Transgenic yeast strains engineered to express specific oxidosqualene cyclases, such as LsOSC1, have successfully produced this compound, confirming the enzymatic basis for its in vitro synthesis frontiersin.orgnih.govvulcanchem.com.

Isolation and Purification Methodologies

Advanced Purification Strategies

The purification of taraxasterol from crude plant extracts often necessitates advanced strategies to achieve high purity levels, especially given the complex matrices of natural sources. These strategies typically follow initial extraction and preliminary separation techniques like chromatography tandfonline.com.

Supported Liquid Extraction (SLE)

Supported Liquid Extraction (SLE) is a sample preparation technique that offers an efficient alternative to traditional liquid-liquid extraction (LLE) for isolating compounds from aqueous media phytolab.com. In SLE, an aqueous sample is applied to an inert solid support, typically diatomaceous earth, which absorbs the aqueous phase phytolab.com. The analytes of interest, particularly non-polar compounds like this compound, concentrate at the surface of this supported aqueous phase. An immiscible organic solvent is then passed through the column or cartridge, allowing the target compounds to partition into the organic phase, which is subsequently collected phytolab.com.

SLE offers several advantages over conventional LLE, including the prevention of emulsion formation, reduced solvent consumption, and easier automation, leading to potentially higher recoveries and improved reproducibility elementlabsolutions.comphytolab.com. This compound, as a phytosterol, has been a target for extraction using methods like SLE from plant materials, such as Ficus carica leaves. Research has indicated that solid disruption methods, which can be part of or precede SLE, may offer higher extraction efficiency compared to conventional solid-liquid extraction for phytosterols (B1254722) and other phenolic compounds. While SLE is recognized for its effectiveness in separating compounds from complex biological fluids by removing phospholipids (B1166683) and proteins, specific detailed quantitative data regarding the yield and purity of this compound directly purified solely by SLE are not extensively detailed in the available literature.

Recrystallization and Precipitation Procedures

Recrystallization is a fundamental purification technique for solid organic compounds, including natural products like this compound, aiming to separate the desired compound from impurities mt.com. The process involves dissolving the impure solid in a suitable hot solvent until a saturated solution is formed mt.com. As the solution is gradually cooled, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities ideally remain dissolved in the solvent mt.com. The purified crystals are then collected, typically by filtration, and dried mt.com.

The selection of an appropriate solvent is crucial for effective recrystallization. A good solvent should exhibit high solubility for the compound at elevated temperatures but significantly lower solubility at reduced temperatures, allowing for efficient crystallization upon cooling. Conversely, impurities should either remain insoluble or highly soluble in the chosen solvent across the temperature range.

For this compound, recrystallization has been employed as a purification step following initial extraction and other chromatographic methods. For instance, a residue containing taraxasteryl acetate (B1210297) (a derivative of this compound) was successfully recrystallized multiple times from alcohol or ethyl acetate, yielding long prismatic crystals with a melting point of 239-240°C. After hydrolysis of its benzoate (B1203000) derivative, this compound itself was recrystallized thrice from alcohol, resulting in a product with a melting point of 220-221°C. These melting points serve as indicators of the compound's purity, as pure crystalline substances typically have sharp and characteristic melting points.

The precise control of experimental conditions, such as temperature, solvent concentration, and cooling rate, is paramount to influencing both the yield and purity of the recrystallized this compound. While recrystallization cannot achieve 100% yield due to some desired material remaining dissolved in the cold solvent, it is a highly effective method for enhancing the purity of solid compounds.

Table 1: Research Findings on this compound Recrystallization

| Compound Purified | Solvents Used | Resulting Form | Melting Point (°C) | Reference |

| Taraxasteryl Acetate | Alcohol or Ethyl Acetate | Long prismatic crystals | 239-240 | |

| This compound | Alcohol | Soft needles | 220-221 |

Analytical Characterization and Quantification Methods

Spectroscopic and Spectrometric Techniques for Structural Elucidation

Spectroscopic and spectrometric methods provide invaluable insights into the molecular structure of taraxasterol, confirming its identity and revealing specific functional groups and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of complex natural products like this compound, offering detailed information on the carbon-hydrogen framework and the arrangement of atoms within the molecule. Both proton (¹H) NMR and carbon-13 (¹³C) NMR, often complemented by two-dimensional (2D) NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation) and COSY (Correlation Spectroscopy), are utilized.

For this compound, ¹H NMR spectra typically reveal characteristic signals, including broad singlets around δ 4.57 and 4.64 ppm, indicative of olefinic protons. The presence of seven tertiary methyl groups is also a distinguishing feature, appearing as six singlets (e.g., δ 0.73, 0.85, 0.93, 0.99, 1.13, and 1.25 ppm) and one doublet at approximately 1.26 ppm, which are characteristic of triterpenoids. uni-freiburg.de

The ¹³C NMR spectrum of this compound exhibits 30 prominent carbon resonances, consistent with its triterpenoid (B12794562) nature. Key signals include a deshielded secondary hydroxyl-bearing carbon at δC 79.16 ppm. Additionally, highly deshielded quaternary carbon signals are observed at δC 154.5 ppm (C-20) and 145.1 ppm (C-14), corresponding to the olefinic carbons. uni-freiburg.de The application of NMR spectroscopy has been fundamental in confirming the identity of this compound by comparing its spectroscopic data with established literature values. chem960.com

Mass Spectrometry (MS) Applications

Mass spectrometry provides critical information regarding the molecular weight and fragmentation patterns of this compound, aiding in its identification and enabling highly sensitive quantification. Electron Impact Mass Spectrometry (EI-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly employed.

In LC-MS/MS applications, particularly for the quantification of this compound in biological matrices such as rat plasma, selected reaction monitoring (SRM) mode is frequently used for high selectivity and sensitivity. For this compound, a common transition ion for quantification is m/z 409.4 → 137.1. Cucurbitacin IIa is often used as an internal standard (IS), with a corresponding transition of m/z 503.4 → 113.1. The molecular ion for this compound (C₃₀H₅₀O) is observed at m/z 426.386166 Da.

Predicted collision cross section (CCS) values for various adducts of this compound, which are useful for gas-phase separation and identification in ion mobility spectrometry coupled with MS, are also available. For instance, the predicted CCS for the [M+H]⁺ adduct is 207.3 Ų, and for the [M+Na]⁺ adduct, it is 211.7 Ų.

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z (Predicted) | Predicted CCS (Ų) |

| [M+H]⁺ | 427.39345 | 207.3 |

| [M+Na]⁺ | 449.37539 | 211.7 |

| [M-H]⁻ | 425.37889 | 209.2 |

| [M+NH₄]⁺ | 444.41999 | 229.9 |

| [M+K]⁺ | 465.34933 | 204.0 |

| [M+H-H₂O]⁺ | 409.38343 | 196.8 |

| [M+HCOO]⁻ | 471.38437 | 205.4 |

| [M+CH₃COO]⁻ | 485.40002 | 212.2 |

| [M+Na-2H]⁻ | 447.36084 | 204.7 |

| [M]⁺ | 426.38562 | 196.5 |

| [M]⁻ | 426.38672 | 196.5 |

Data derived from PubChem CID 115250.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by analyzing the absorption of infrared radiation at specific wavelengths. While direct specific IR absorption bands for this compound were not extensively detailed in the search results, related compounds or derivatives provide insight into expected features. For instance, this compound acetate (B1210297), a derivative, shows characteristic absorption bands for an ester group at 1728 cm⁻¹ and 1246 cm⁻¹, and for a terminal double bond at 882 cm⁻¹. These values indicate the presence of carbonyl stretching, C-O stretching, and C=C out-of-plane bending vibrations, respectively. For this compound itself, the presence of the hydroxyl group (O-H stretch) and the terminal double bond (C=C stretch and =C-H bend) would be key diagnostic features in its IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This technique is particularly useful for compounds containing chromophores (groups that absorb UV or visible light). While this compound, as a triterpenoid, does not possess extensive conjugated systems that would lead to strong absorption in the UV-Vis range, it can still be used for detection in chromatographic methods. For compounds with similar structures, UV detection at wavelengths like 276 nm has been reported for quantitative analysis, indicating that some absorbance may occur in the UV region, potentially due to isolated double bonds or interactions with the solvent. The application of UV-Vis spectroscopy for this compound would primarily be for general detection in chromatographic systems or for quantification if a specific, albeit weak, chromophore is present or derivatization is performed.

Chromatographic Methods for Quantification and Purity Assessment

Chromatographic methods are indispensable for the separation, quantification, and purity assessment of this compound from complex matrices, such as plant extracts or biological samples. High-Performance Liquid Chromatography (HPLC) is the most widely used technique.

Quantitative HPLC Method Development and Validation

Quantitative HPLC method development and validation are critical steps to ensure the reliability and accuracy of this compound analysis. A highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the determination of this compound in rat plasma, which is crucial for pharmacokinetic studies.

Methodological Details:

Chromatographic Column: Separation was achieved using a C18 column (4.6 × 50 mm, 5.0 µm).

Mobile Phase: An isocratic elution was employed with a mobile phase consisting of methanol-isopropanol-water-formic acid (80:10:10:0.1, v/v/v/v).

Flow Rate: The flow rate was set at 0.7 mL/min.

Sample Preparation: Liquid-liquid extraction using ethyl acetate was performed for sample preparation, with cucurbitacin IIa added as an internal standard (IS).

Detection: An atmospheric pressure chemical ionization (APCI) source was used and operated in positive ion mode. Quantification was performed in selected reaction monitoring (SRM) mode, utilizing the transition ions m/z 409.4 → 137.1 for this compound and m/z 503.4 → 113.1 for the internal standard.

Validation Parameters: The method demonstrated excellent validation parameters, confirming its suitability for quantitative analysis:

Linearity Range: The method was validated over a concentration range of 9.0 to 5000 ng/mL.

Recovery: The mean recoveries of this compound in rat plasma ranged from 85.3% to 87.2%.

Matrix Effects: Matrix effects for this compound were found to be between 98.5% and 104.0%.

Precision: Both intra-day and inter-day precision were less than 11.8%.

Accuracy: The accuracy of the method ranged from -7.0% to 12.9%.

Table 2: Validation Parameters for Quantitative LC-MS/MS Method of this compound in Rat Plasma

| Parameter | Value/Range |

| Linear Range | 9.0 – 5000 ng/mL |

| Mean Recovery | 85.3% – 87.2% |

| Matrix Effects | 98.5% – 104.0% |

| Intra-day Precision | < 11.8% |

| Inter-day Precision | < 11.8% |

| Accuracy | -7.0% – 12.9% |

Data derived from Zhang et al., 2015.

This validated LC-MS/MS method has been successfully applied to pharmacokinetic studies of this compound following oral administration in rats, underscoring its utility for quantitative assessment in complex biological samples.

Synthesis and Chemical Derivatization

Strategies for Chemical Synthesis of Taraxasterol and Analogs

This compound (PubChem CID: 115250) is a naturally occurring pentacyclic triterpenoid (B12794562), primarily synthesized in plants via the mevalonate (B85504) pathway. The biosynthesis initiates with squalene (B77637) (PubChem CID: 638072), which undergoes oxidation to form (2S)-2,3-oxidosqualene (PubChem CID: 5459811) through the action of squalene epoxidase, a flavoprotein wikipedia.orgwikidata.org. This intermediate then undergoes a cascade of cyclizations, typically folding into a chair conformation within an enzyme, leading to the formation of the dammarenyl cation. An subsequent alkyl shift then results in the production of this compound wikipedia.org.

The total chemical synthesis of complex natural products like pentacyclic triterpenoids, including this compound, generally presents considerable challenges due to their intricate structural architectures nih.govresearchgate.net. However, advancements in synthetic chemistry, coupled with a deeper understanding of the specific biosynthetic pathways involved, are continually opening new avenues for their synthesis and the generation of their analogs nih.govresearchgate.net. While a complete total synthesis of this compound is complex, partial synthesis approaches have been reported for related derivatives. For instance, 11,12-α-oxidotaraxerol, an epoxide taraxerene derivative, has been partially synthesized from α-amyrin (PubChem CID: 73170) and β-amyrin (PubChem CID: 73145) fishersci.ca. Analogs such as Ψ-taraxasterol, which differ from this compound in the structure of their final E ring, are also biosynthesized from 2,3-oxidosqualene (B107256) by oxidosqualene cyclases fishersci.se.

Formation of Synthetic Derivatives

This compound possesses a hydroxyl group at the C-3 position (3β-ol) wikipedia.org, which serves as a primary site for chemical modification, particularly for the formation of acyl derivatives. A prominent acyl derivative is taraxasteryl acetate (B1210297) (PubChem CID: 13889352, also referred to by PubChem CID: 344468) fishersci.canih.govnih.govguidetopharmacology.orgabcam.com. The preparation of such acyl derivatives typically involves esterification reactions. For example, taraxasteryl benzoate (B1203000) can be synthesized by adding benzoyl chloride to a solution of this compound in pyridine, followed by refluxing and subsequent extraction and purification fishersci.ca. This method illustrates the general approach for preparing acyl derivatives, where an appropriate acylating agent (e.g., acetic anhydride (B1165640) for acetate) would react with the hydroxyl group of this compound. Taraxasteryl acetate has been identified as a natural compound in various plants, including Balanophora japonica Makino and Inula britannica fishersci.caguidetopharmacology.org.

Structural modifications of triterpenoids, including this compound, are strategically pursued to enhance their biological activity, improve their solubility, and optimize their metabolic profiles nih.govnih.gov. The hydroxyl group at C-3 in this compound is a key functional group amenable to such modifications wikipedia.orgnih.gov.

Acyl derivatives, such as this compound acetate, have demonstrated diverse biological activities. Research indicates that this compound acetate can reduce the production of reactive oxygen species (ROS) and the heat shock protein Hsp72 in isolated human neutrophils guidetopharmacology.org. Furthermore, it has been shown to influence cell proliferation pathways in colorectal cancer cells by targeting RNF31 guidetopharmacology.org. This highlights how acyl modifications can lead to altered or enhanced bioactivity.

This compound itself exhibits significant anti-inflammatory, anti-oxidative, and anti-carcinogenic properties, modulating crucial signaling pathways such as NF-κB and MAPK foodb.ca. The objective of structural modifications is often to optimize these inherent properties or to impart new ones. For instance, similar structural modifications on other pentacyclic triterpenoids, like ursolic acid (PubChem CID: 64945), an ursane-type triterpenoid, have resulted in 3-O-acyl derivatives with improved anti-HIV activity and enhanced safety profiles compared to the parent compound nih.gov. This demonstrates a broader principle that targeted chemical modifications can lead to derivatives with superior pharmacological characteristics. Despite the inherent structural complexities that challenge chemical synthesis, ongoing advancements in synthetic chemistry are facilitating the creation of novel analogs with enhanced pharmacological efficacy and reduced side effects nih.govresearchgate.netfishersci.ca.

Approaches to Overcome Solubility Challenges

This compound is characterized by its poor water solubility, being practically insoluble in aqueous media fishersci.canih.govuni.lucdutcm.edu.cn. This limited solubility can hinder its bioavailability and therapeutic application. Various strategies are employed to enhance the solubility of poorly soluble compounds, and these techniques are applicable to this compound.

Reported Solubility of this compound:

| Solvent | Solubility (approximate) | Conditions | Source |

| DMSO | < 1 mg/mL (insoluble or slightly soluble) | nih.gov | |

| DMSO | 1 mg/mL (2.34 mM) | Ultrasonic and heat to 80°C | uni.lu |

| Ethanol (B145695) | 1.06 mg/mL (2.48 mM) | Sonication recommended | nih.gov |

| Ethanol | 5.5 mg/mL (12.89 mM) | Ultrasonic and warming and heat to 50°C | uni.luuni.lu |

| 10% EtOH >> 90% corn oil (clear solution) | ≥ 0.55 mg/mL (1.29 mM) | wikipedia.org | |

| This compound acetate in DMSO | Approximately 0.1 mg/mL | Warmed/sonicated | guidetopharmacology.org |

Techniques to improve the solubility of poorly water-soluble drugs, relevant to this compound, include:

Physical Modifications : These involve altering the physical properties of the drug substance. Methods include particle size reduction, such as micronization and nanosuspension, which increase the surface area for dissolution. Modification of the crystal habit, through the formation of polymorphs, amorphous forms, or cocrystals, can also enhance solubility. Additionally, dispersing the drug in carriers to form eutectic mixtures, solid dispersions, or solid solutions is a common approach. Solid dispersions, co-amorphous systems, and nanoparticle drug delivery systems are particularly popular for antioxidant compounds.

Chemical Modifications : Derivatization, such as the formation of salts or esters, can significantly alter solubility. While salt formation is typically for ionizable compounds, for non-ionizable triterpenoids like this compound, creating more soluble derivatives (e.g., certain esters) or forming complexes can be effective.

Use of Excipients and Adjuvants : The incorporation of surfactants, solubilizers, cosolvents, and hydrotropes can improve drug solubility. Cosolvency, which involves blending solvents, can reduce the interfacial tension between the aqueous solution and the hydrophobic solute, thereby increasing solubility.

Formulation Strategies : Advanced formulation techniques like self-emulsifying drug delivery systems (SEDDS) and self-micro emulsifying drug delivery systems (SMEDDS) can enhance solubility and absorption. The use of lipid carriers or oils is also a viable option for insoluble drugs. Furthermore, forming inclusion complexes, for instance, with cyclodextrins, can create a hydrophilic matrix that facilitates drug dispersion and increases water solubility.

For this compound, specific recommendations to increase solubility in laboratory settings often include heating and sonication when preparing solutions in solvents like DMSO and ethanol guidetopharmacology.orguni.luuni.lu. The development of drug carriers, such as microspheres, is also being explored to address the poor water solubility of this compound and to control its release cdutcm.edu.cn.

Preclinical Pharmacological Investigations: Mechanistic Elucidations

Antioxidative Stress Mechanisms

Reduction of Reactive Oxygen Species (ROS) and Lipid Peroxidation (MDA)

Taraxasterol has been consistently shown to reduce reactive oxygen species (ROS) production and inhibit lipid peroxidation, as evidenced by decreased levels of malondialdehyde (MDA). frontiersin.orgmdpi.comnih.gov This anti-oxidative effect has been observed in various models, including ethanol-induced liver injury, high-fat diet-induced liver injury, and oxygen-glucose deprivation/reperfusion (OGD/R)-induced hippocampal neurons. frontiersin.org For instance, in bovine mammary epithelial cells (MAC-T) exposed to deoxynivalenol (B1670258) (DON), this compound effectively reduced the accumulation of ROS and the increase in lipid peroxidation of MDA. mdpi.comnih.gov Similarly, in ethanol-induced liver injury, this compound reduced the production of ROS and MDA. frontiersin.org

Table 1: Effects of this compound on Oxidative Stress Markers

| Oxidative Stress Marker | Effect of this compound | Model System | Reference |

| Reactive Oxygen Species (ROS) | Significantly suppressed production | OGD/R-induced hippocampal neurons | frontiersin.org |

| Reactive Oxygen Species (ROS) | Reduced accumulation | DON-induced MAC-T cells | mdpi.comnih.gov |

| Reactive Oxygen Species (ROS) | Reduced production | Ethanol-induced liver injury (animal models) | frontiersin.org |

| Malondialdehyde (MDA) | Significantly suppressed generation | OGD/R-induced hippocampal neurons | frontiersin.org |

| Malondialdehyde (MDA) | Alleviated increase | DON-induced MAC-T cells | mdpi.comnih.gov |

| Malondialdehyde (MDA) | Reduced content | Ethanol-induced liver injury (animal models) | nih.gov |

Enhancement of Endogenous Antioxidant Systems (GSH, SOD, T-AOC)

Beyond direct ROS scavenging, this compound also enhances the body's endogenous antioxidant defense systems. frontiersin.orgmdpi.comnih.gov Studies have demonstrated that this compound increases glutathione (B108866) (GSH) levels and superoxide (B77818) dismutase (SOD) activity. frontiersin.orgmdpi.comnih.gov In DON-induced bovine mammary epithelial cells, this compound effectively alleviated the depletion of GSH, the reduction in total superoxide dismutase (T-SOD) activity, and the decrease in total antioxidant capacity (T-AOC). mdpi.comnih.gov Similar findings were reported in ethanol-induced liver injury models, where this compound suppressed the ethanol-induced decreases in hepatic GSH levels and SOD activity. nih.gov

Table 2: Effects of this compound on Endogenous Antioxidant Systems

| Antioxidant System Component | Effect of this compound | Model System | Reference |

| Glutathione (GSH) | Increased levels | Ethanol-induced liver injury (animal models) | frontiersin.org |

| Glutathione (GSH) | Alleviated depletion | DON-induced MAC-T cells | mdpi.comnih.gov |

| Superoxide Dismutase (SOD) | Increased activity | Ethanol-induced liver injury (animal models) | frontiersin.org |

| Superoxide Dismutase (SOD) | Alleviated reduction | DON-induced MAC-T cells | mdpi.comnih.gov |

| Total Antioxidant Capacity (T-AOC) | Alleviated decrease | DON-induced MAC-T cells | mdpi.comnih.gov |

Regulation of CYP2E1/Nrf2/HO-1 Signaling Pathway

A key mechanism underlying this compound's anti-oxidative effects involves its regulation of the CYP2E1/Nrf2/HO-1 signaling pathway. frontiersin.orgmdpi.comnih.govnih.govtaylorandfrancis.com this compound has been shown to inhibit oxidative stress by increasing the activity of this pathway in animal models of ethanol (B145695) and high-fat diet-induced liver injury. frontiersin.org Specifically, this compound significantly inhibited the ethanol-induced upregulation of CYP2E1, while increasing the ethanol-induced downregulation of nuclear factor erythroid 2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1). nih.gov In oxygen-glucose deprivation/reperfusion (OGD/R)-induced hippocampal neurons, this compound induced nuclear Nrf2 accumulation and promoted increased expression of HO-1. frontiersin.org This suggests that this compound activates the Nrf2 pathway, a master regulator of antioxidant responses, leading to the upregulation of downstream antioxidant enzymes like HO-1. frontiersin.orgtaylorandfrancis.com

Anti-Proliferative and Pro-Apoptotic Effects in Cellular Models

This compound exhibits significant anti-proliferative and pro-apoptotic effects across various cancer cellular models, highlighting its potential as an anti-cancer agent. frontiersin.orgmdpi.commdpi.comejgo.netxxmu.edu.cnnih.govresearchgate.net

Induction of Cell Cycle Arrest and Apoptosis

This compound has been demonstrated to inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis. frontiersin.orgmdpi.comejgo.netxxmu.edu.cnnih.govresearchgate.netresearchgate.net For instance, it selectively inhibited the proliferation of HepG2 cells by inducing cell cycle arrest at the G0/G1 phase. frontiersin.orgresearchgate.net In non-small cell lung cancer (NSCLC) cells, this compound inhibited proliferation by inducing S-phase cell cycle arrest. mdpi.comnih.govresearchgate.net Furthermore, this compound significantly induced apoptosis in various cancer cell lines, including HepG2, Huh7, SK-MEL-28, A375, Lewis lung cancer (LLC) cells, lung carcinoma SPC-A1 cells, and breast cancer (BCa) cells. mdpi.comejgo.netxxmu.edu.cnnih.govresearchgate.netresearchgate.netmdpi.com

Table 3: Cell Cycle Arrest and Apoptosis Induction by this compound

| Cellular Model | Effect on Cell Cycle | Effect on Apoptosis | Reference |

| HepG2 cells | G0/G1 phase arrest | Induced apoptosis | frontiersin.orgresearchgate.net |

| NSCLC cells (LLC, SPC-A1) | S-phase cell cycle arrest | Induced apoptosis | mdpi.comnih.govresearchgate.net |

| BCa cells (MDA-MB-231) | Not specified (inhibits proliferation) | Induced apoptosis | ejgo.net |

| SK-MEL-28 and A375 cells | Not specified (inhibits proliferation) | Induced apoptosis | mdpi.com |

| Huh7 cells | Blocked cell cycle | Induced apoptosis | xxmu.edu.cn |

Modulation of Apoptotic Proteins (Bax, Bcl-2, Caspase-3, PARP)

The pro-apoptotic effects of this compound are mediated through the modulation of key apoptotic proteins. mdpi.comnih.govmdpi.comejgo.netresearchgate.net this compound has been shown to upregulate pro-apoptotic proteins such as Bax, cleaved caspase-3, and cleaved caspase-9, while concurrently downregulating the anti-apoptotic protein Bcl-2. mdpi.comnih.govmdpi.comejgo.netresearchgate.net This modulation leads to a decrease in mitochondrial potential and the activation of the caspase cascade, ultimately resulting in programmed cell death. mdpi.comejgo.net For example, in breast cancer cells, this compound treatment led to an upregulation of Bax, cleaved caspase-3, and cleaved caspase-9, and a downregulation of Bcl-2 expression. ejgo.net Similarly, in HepG2 cells, this compound upregulated Bax and downregulated Bcl-2, accompanied by increased expression of caspase-9, caspase-3, and PARP. researchgate.net

Table 4: Modulation of Apoptotic Proteins by this compound

| Protein | Effect of this compound | Cellular Model | Reference |

| Bax | Upregulation | DON-induced MAC-T cells, HepG2 cells, BCa cells, LLC cells, SPC-A1 cells | mdpi.comnih.govmdpi.comejgo.netresearchgate.net |

| Bcl-2 | Downregulation | DON-induced MAC-T cells, HepG2 cells, BCa cells, LLC cells, SPC-A1 cells | mdpi.comnih.govmdpi.comejgo.netresearchgate.net |

| Caspase-3 | Upregulation (cleaved) | DON-induced MAC-T cells, HepG2 cells, BCa cells, SK-MEL-28 and A375 cells | mdpi.comnih.govejgo.netresearchgate.netmdpi.com |

| Caspase-9 | Upregulation (cleaved) | BCa cells, HepG2 cells, LLC cells, SPC-A1 cells | mdpi.comejgo.netresearchgate.net |

| PARP | Upregulation (cleaved) | LLC cells, SPC-A1 cells, SK-MEL-28 and A375 cells | mdpi.comresearchgate.netmdpi.com |

Targeting Specific Signaling Pathways (e.g., EGFR, Hint1)

This compound exerts its anti-cancer effects by targeting specific signaling pathways crucial for tumor growth and survival. frontiersin.orgmdpi.comnih.govejgo.netxxmu.edu.cnresearchgate.netnih.govresearchgate.net It has been shown to inhibit the growth of gastric cancer by suppressing EGFR/AKT1 signaling. frontiersin.org In lung cancer cells, this compound effectively downregulated EGFR-mediated signaling pathways, including EGFR, AKT, STAT3, mTOR, and c-RAF, suggesting its role in inhibiting proliferation by targeting EGFR signaling. nih.gov

Furthermore, this compound's anti-proliferative and pro-apoptotic effects in liver cancer cells are dependent on the upregulation of Histidine triad (B1167595) nucleotide-binding protein 1 (Hint1) transcription, which in turn regulates the expression of Bax, Bcl-2, and cyclin D1. frontiersin.orgresearchgate.netresearchgate.net In prostate cancer cells, this compound has been found to weaken the PI3K/AKT signaling pathway and reduce the expression of FGFR2. ejgo.netresearchgate.netresearchgate.net These findings underscore this compound's ability to interfere with multiple oncogenic pathways, contributing to its broad anti-tumor activity.

Table 5: Signaling Pathways Targeted by this compound

| Pathway Targeted | Effect of this compound | Cellular Model / Disease Model | Reference |

| EGFR/AKT1 signaling | Suppression of pathway | Gastric cancer, Breast cancer cells, Lung cancer cells | frontiersin.orgejgo.netnih.gov |

| Hint1 pathway | Upregulation of Hint1 transcription | Human liver cancer (HepG2 cells) | frontiersin.orgresearchgate.netresearchgate.net |

| PI3K/AKT pathway | Weakened pathway | Prostate cancer cells, Breast cancer cells | ejgo.netresearchgate.netresearchgate.net |

| FGFR2 pathway | Reduced expression | Prostate cancer cells | researchgate.netresearchgate.net |

| IL-6/STAT3 pathway | Regulation | Hepatocellular carcinoma (HCC) | xxmu.edu.cn |

Inhibition of Cellular Migration and Angiogenesis

This compound (TAX) has demonstrated a notable capacity to inhibit cellular migration and angiogenesis, critical processes in various pathological conditions, particularly cancer progression. In studies involving ovarian cancer cells, TAX was found to impede both cell migration and angiogenesis. This inhibitory effect is mechanistically linked to its ability to target the EphA2 protein, a receptor implicated in cell motility and vascular development ejgo.net.

Beyond ovarian cancer, TAX has also shown efficacy in preventing cell migration in non-small cell lung cancer (NSCLC) by interfering with epithelial-mesenchymal transition (EMT) nih.govnih.govresearchgate.net. EMT is a biological process that allows epithelial cells to acquire mesenchymal characteristics, enhancing their migratory and invasive capabilities. Furthermore, in breast cancer (BC) cells, TAX effectively inhibited cell migration and invasion itjfs.comresearchgate.net. The underlying mechanism involves the indirect reduction of O-GlcNAc transferase (OGT) expression through the upregulation of miRNA-140-5p. By controlling the miRNA-140-5p/OGT axis, TAX effectively blocks the growth and migration of breast cancer cells itjfs.comresearchgate.net.

The following table summarizes the inhibitory effects of this compound on cellular migration and angiogenesis:

| Target Cell/Cancer Type | Effect on Cellular Migration | Effect on Angiogenesis | Proposed Mechanism | Reference |

| Ovarian Cancer Cells | Inhibited | Inhibited | Targeting EphA2 protein | ejgo.net |

| Non-Small Cell Lung Cancer (NSCLC) | Prevented | Not specified | Interfering with Epithelial-Mesenchymal Transition (EMT) | nih.govnih.govresearchgate.net |

| Breast Cancer (BC) Cells | Inhibited | Not specified | Upregulation of miRNA-140-5p, leading to reduced OGT expression (miRNA-140-5p/OGT axis) | itjfs.comresearchgate.net |

Autophagy Activation and Protein Degradation via RNF31/p53 Axis

This compound plays a role in regulating cellular protein degradation pathways, specifically through the activation of autophagy and its influence on the RNF31/p53 axis frontiersin.org. Research indicates that this compound promotes the degradation of RNF31, an oncogenic E3 ubiquitin ligase, by enhancing autophagy nih.govresearchgate.net. This degradation of RNF31 is a crucial step, as the depletion of RNF31 has been shown to alleviate the degradation of the tumor suppressor protein p53 nih.govnih.govresearchgate.net.

Further mechanistic insights reveal that this compound acetate (B1210297) (TA), a derivative of this compound, facilitates RNF31 degradation, a process that can be inhibited by chloroquine, an autophagy inhibitor nih.govresearchgate.net. Immunofluorescence assays have demonstrated that RNF31 protein colocalizes with LC3I/II and p62, key markers of autophagosomes and autophagic substrates, respectively, suggesting that TA promotes RNF31 degradation by activating autophagy nih.govresearchgate.net.

The interaction between RNF31 and p53 is critical: RNF31 directly interacts with p53 and promotes its ubiquitination and subsequent degradation. The PUB domain of RNF31 has been identified as the key structural element responsible for inducing p53 ubiquitination nih.govresearchgate.net. Thus, by promoting RNF31 degradation, this compound indirectly stabilizes p53, thereby influencing cellular proliferation and potentially tumor suppression.

Immunomodulatory Activities

This compound exhibits significant immunomodulatory activities, influencing various aspects of the immune response. These effects are mediated through specific molecular pathways, contributing to its anti-inflammatory properties.

LXRα Activation

A key mechanism underlying this compound's immunomodulatory effects is its ability to act as an activator of Liver X Receptor alpha (LXRα) medchemexpress.com. This activation is crucial in mitigating inflammatory responses. Studies have shown that this compound inhibits lipopolysaccharide (LPS)-induced inflammatory responses in BV2 microglia cells by activating the LXRα-ABCA1 signaling pathway nih.govnih.gov.

The activation of LXRα by this compound leads to a dose-dependent inhibition of LPS-induced production of pro-inflammatory cytokines, specifically Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), and the suppression of Nuclear Factor-kappa B (NF-κB) activation nih.govnih.gov. Furthermore, this compound disrupts the formation of lipid rafts and inhibits the translocation of Toll-like Receptor 4 (TLR4) into these lipid rafts, thereby interfering with TLR4 signaling, which is a major pathway for LPS-induced inflammation nih.govnih.gov. The direct involvement of LXRα in these anti-inflammatory effects has been confirmed by experiments where the anti-inflammatory activity of this compound was attenuated by transfection with LXRα siRNA nih.govnih.gov. Additionally, LXRα activation by this compound induces cholesterol efflux from cells, a process linked to its metabolic and anti-inflammatory effects nih.govnih.gov.

The following table details the effects of this compound on LXRα activation and related inflammatory markers:

| Cell Type/Stimulus | Effect on LXRα-ABCA1 Pathway | Effect on Inflammatory Markers | Other Mechanistic Effects | Reference |

| BV2 Microglia (LPS-induced) | Activation of LXRα-ABCA1 signaling pathway | Inhibited TNF-α and IL-1β production; Inhibited NF-κB activation | Disrupted lipid raft formation; Inhibited TLR4 translocation into lipid rafts; Induced cholesterol efflux | nih.govnih.gov |

Neuroprotective Mechanisms

This compound demonstrates significant neuroprotective properties, offering potential therapeutic avenues for neurodegenerative conditions by addressing key pathological processes such as inflammation and cell death.

Reduction of Glial Cell-Induced Inflammation and Neuronal Loss

This compound has been investigated for its ability to mitigate neuroinflammation and protect against neuronal damage. It may inhibit inflammatory responses induced by glial cells and potentially offer protection against neuronal death resulting from the abnormal activation of these cells in neurodegenerative diseases frontiersin.orgresearchgate.net. Glial cells, including microglia and astrocytes, are primary sources of various inflammatory cytokines such as Interleukin-1 beta (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and Interferon-gamma (IFN-γ), which contribute significantly to neuronal injury oaepublish.com.

In vitro studies have shown that this compound protects C6 glial cells from lipopolysaccharide (LPS)-induced neuroinflammation, evidenced by decreased levels of pro-inflammatory cytokines tandfonline.com. Mechanistically, this compound can reduce the levels of inflammatory cytokines like TNF-α and IL-6, as well as inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE₂), by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways frontiersin.orgresearchgate.net. Furthermore, it mitigates Reactive Oxygen Species (ROS)-mediated NLRP3 inflammasome activation by suppressing mTOR and mitophagy pathways, thereby contributing to the reduction of the inflammatory response frontiersin.orgresearchgate.net.

Inhibition of Nerve Cell Pyroptosis and Facilitation of Myelin Regeneration via L1CAM Up-regulation

This compound (TAS) exhibits a crucial neuroprotective role by suppressing nerve cell pyroptosis and facilitating myelin regeneration, largely through the upregulation of L1 cell adhesion molecule (L1CAM) researchgate.netnih.govresearchgate.netresearchgate.net. This mechanism has been explored in the context of pancreatic encephalopathy (PE) rat models, a condition often associated with neuroinflammation and neuronal damage.

In these models, TAS effectively mitigated behavioral deficits and brain injury, and significantly curbed NLRP3-mediated pyroptosis in the hippocampal CA1 region and amygdala nih.govresearchgate.net. The activation of NLRP3 inflammasome, a key driver of pyroptosis, was shown to partly reverse the beneficial effects of TAS, underscoring the importance of this pathway nih.gov. Crucially, the neuroprotective effects of TAS, including the inhibition of pyroptosis and promotion of myelin regeneration, were found to be mediated by the upregulation of L1CAM researchgate.netnih.govresearchgate.net. L1CAM silencing partially abrogated the positive effects of TAS on behavioral deficits and brain injury in PE rats, confirming the pivotal role of L1CAM in this mechanism nih.govresearchgate.net.

Specifically, TAS treatment in PE models led to a reduction in pyroptosis markers, including NLRP3, cleaved caspase-1, and GSDMD-N, as well as a decrease in inflammatory cytokines such as IL-1β and IL-18. Concurrently, TAS increased the levels of L1CAM and myelin basic protein (MBP), a critical component of myelin, thereby promoting myelin regeneration nih.govresearchgate.net. This indicates that TAS treats PE by inhibiting pyroptosis through the upregulation of L1CAM researchgate.netnih.gov.

Suppression of Oxidative Stress in Hippocampal Neuronal Models

This compound demonstrates a protective effect against oxidative stress in hippocampal neuronal models, particularly in conditions mimicking cerebral ischemia/reperfusion (I/R) injury. Studies utilizing oxygen-glucose deprivation/reperfusion (OGD/R)-induced hippocampal neurons have shown that this compound significantly suppresses the production of Reactive Oxygen Species (ROS) and malondialdehyde (MDA) generation. wikidata.orgctdbase.org This indicates its capacity to attenuate oxidative damage.

The mechanistic basis for this neuroprotective action is associated with the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This compound induces the nuclear accumulation of Nrf2, a master regulator of antioxidant responses, and subsequently promotes the increased expression of its downstream target enzymes. These include heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO-1), and glutathione peroxidase 3 (GPx-3). wikidata.orgctdbase.org The crucial role of the Nrf2 pathway in this compound's protective effects has been further substantiated by experiments where the inhibition of Nrf2 signaling reversed the beneficial outcomes in OGD/R-induced hippocampal neurons.

Table 1: Effects of this compound on Oxidative Stress Markers and Nrf2 Pathway in Hippocampal Neurons (OGD/R Model)

| Parameter/Protein | Effect of this compound Treatment | Mechanism/Pathway | Relevant Molecules |

| ROS Production | Suppressed | Nrf2 activation | - |

| MDA Generation | Suppressed | Nrf2 activation | - |

| Nrf2 | Increased nuclear accumulation, expression | Direct modulation | - |

| HO-1 | Increased expression | Nrf2 downstream | - |

| NQO-1 | Increased expression | Nrf2 downstream | - |

| GPx-3 | Increased expression | Nrf2 downstream | - |

Anti-Senescence Effects

This compound has been investigated for its anti-senescence properties, primarily through its modulation of key cellular signaling pathways and senescence-associated markers.

Modulation of PGC1α/NRF1 Signaling Pathway

This compound exerts anti-aging effects by modulating the Peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α)/Nuclear respiratory factor 1 (NRF1) signaling pathway. This pathway is critical for mitochondrial biogenesis and the cellular response to antioxidant stress. Research in lung cell models has shown that this compound treatment significantly increases the expression levels of PGC-1α, NRF1, and transcription factor A, mitochondrial (TFAM). The involvement of this signaling axis in this compound's anti-aging effects has been confirmed by studies where the knockdown of either PGC-1α or NRF1 neutralized the observed anti-senescence benefits of this compound.

Table 2: Modulation of PGC1α/NRF1 Signaling by this compound in Senescent Cell Models

| Pathway Component | Effect of this compound Treatment | Functional Implication |

| PGC-1α Expression | Increased | Enhanced mitochondrial biogenesis, antioxidant response |

| NRF1 Expression | Increased | Enhanced mitochondrial biogenesis, antioxidant response |

| TFAM Expression | Increased | Support for mitochondrial DNA replication and transcription |

Regulation of Senescence-Associated Markers (p16, p21, p53)

This compound has been shown to regulate the expression of key senescence-associated markers. In lung cell models, this compound treatment leads to a reduction in the levels of senescence-related marker molecules, including p16 and p21. Western blot analysis has corroborated these findings, demonstrating changes in the expression of p16, p21, and p53. These proteins are cyclin-dependent kinase inhibitors (CDKIs) that play crucial roles in inducing cell cycle arrest, a hallmark of cellular senescence.

Table 3: Impact of this compound on Senescence-Associated Markers

| Senescence Marker | Effect of this compound Treatment | Role in Senescence |

| p16 | Reduced expression | Cell cycle arrest (G1 phase) |

| p21 | Reduced expression | Cell cycle arrest (G1/S phase), downstream of p53 |

| p53 | Modulated expression | Critical regulator of cell cycle and DNA damage response |

DNA Damage Response Modulation (γ-H2AX)

While the DNA damage response, characterized by the phosphorylation of histone H2AX (γ-H2AX), is a critical aspect of cellular senescence, specific research detailing the direct modulation of γ-H2AX by this compound in the context of anti-senescence effects was not explicitly identified in the provided search results. γ-H2AX is a well-established marker for DNA double-strand breaks and is involved in the recruitment of DNA repair proteins and activation of cell cycle checkpoints.

Other Mechanistic Insights

Beyond its antioxidant and anti-senescence activities, this compound's mechanistic profile extends to the modulation of specific receptor tyrosine kinases.

Modulation of Specific Receptor Tyrosine Kinases (e.g., EphA2)

This compound has been identified as a modulator of specific receptor tyrosine kinases, such as EphA2. Preclinical studies indicate that this compound can inhibit cell proliferation by targeting the EphA2 protein. Computational docking studies have further supported this interaction, revealing that this compound exhibits a high binding affinity to the EphA2 receptor. EphA2 is a member of the Eph family of receptor tyrosine kinases, which are involved in various physiological processes and are frequently overexpressed in pathological conditions, including tumor progression and inflammation. The modulation of EphA2 by this compound suggests a potential mechanism for its observed biological effects in certain cellular contexts.

Table 4: Modulation of EphA2 Receptor Tyrosine Kinase by this compound

| Target | Effect of this compound Treatment | Research Method | Functional Implication |

| EphA2 | Inhibition/Targeting | Cell proliferation studies, computational docking | Potential impact on cell proliferation and related pathological processes |

Preclinical Pharmacokinetics and in Vivo Disposition Studies

Analytical Methods for Quantification in Biological Matrices (e.g., Rat Plasma)

The accurate and sensitive quantification of taraxasterol in biological samples is a prerequisite for comprehensive pharmacokinetic investigations. A highly selective and sensitive liquid chromatography/tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the determination of this compound in rat plasma.

Sample Preparation: Plasma samples were prepared using liquid-liquid extraction with ethyl acetate (B1210297) after the addition of cucurbitacin IIa as an internal standard (IS). This extraction method demonstrated mean recoveries for this compound in rat plasma ranging from 85.3% to 87.2%, with matrix effects between 98.5% and 104.0%.

Chromatographic Conditions: Chromatographic separation was achieved on a C18 column (4.6 × 50 mm, 5.0 µm) using an isocratic elution. The mobile phase consisted of methanol-isopropanol-water-formic acid at a ratio of 80:10:10:0.1 (v/v/v/v), delivered at a flow rate of 0.7 mL/min.

Mass Spectrometry Parameters: Detection was performed using an atmospheric pressure chemical ionization (APCI) source operated in positive ion mode. Quantification was carried out in selected reaction monitoring (SRM) mode, monitoring the transition ions m/z 409.4 → 137.1 for this compound and m/z 503.4 → 113.1 for the internal standard, cucurbitacin IIa.

Method Validation: The validated method exhibited a linear range for this compound in rat plasma from 9.0 to 5000 ng/mL. Both intra- and inter-day precision were consistently less than 11.8%, and the accuracy of the method ranged from -7.0% to 12.9%. These validation parameters confirm the method's reliability, reproducibility, and accuracy for quantifying this compound in rat plasma.

Table 1: LC-MS/MS Analytical Method Parameters for this compound in Rat Plasma

| Parameter | Detail |

| Chromatographic System | |

| Column | C18 (4.6 × 50 mm, 5.0 µm) |

| Mobile Phase | Methanol-isopropanol-water-formic acid (80:10:10:0.1, v/v/v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 0.7 mL/min |

| Mass Spectrometry | |

| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) |

| Ionization Mode | Positive Ion Mode |

| Detection Mode | Selected Reaction Monitoring (SRM) |

| This compound Transition | m/z 409.4 → 137.1 |

| Cucurbitacin IIa (IS) Transition | m/z 503.4 → 113.1 |

| Validation Parameters | |

| Linearity Range | 9.0 – 5000 ng/mL |

| Recovery | 85.3% – 87.2% |

| Matrix Effects | 98.5% – 104.0% |

| Intra-day Precision | <11.8% |

| Inter-day Precision | <11.8% |

| Accuracy | -7.0% – 12.9% |

| Internal Standard (IS) | Cucurbitacin IIa |

Application to Pharmacokinetic Profile Studies in Preclinical Models

The validated LC-MS/MS method has been successfully applied to pharmacokinetic studies of this compound in preclinical models, specifically in rats. This application allowed for the determination of this compound concentrations in rat plasma following oral administration.

In one such study, this compound was orally administered to rats at doses of 7.75, 15.5, and 31.0 mg/kg. The developed analytical method enabled the accurate detection and quantification of this compound in plasma samples collected from these rats. This capability is critical for characterizing the in vivo exposure of this compound and understanding its absorption profile following oral dosing.

Such pharmacokinetic studies in preclinical models are vital for assessing the systemic exposure of a compound, determining its time-concentration profile, and establishing the relationship between administered dose and plasma levels. While specific detailed pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) from this particular study were not explicitly detailed in the provided information, the successful application of the analytical method signifies a foundational step in characterizing the in vivo disposition of this compound. Further comprehensive pharmacokinetic studies would typically involve the determination of these parameters across various doses to fully elucidate the compound's ADME properties in preclinical species.

Advanced Research Methodologies and Theoretical Frameworks

Network Pharmacology for Comprehensive Target Identification

Network pharmacology is a systemic approach used to identify the multi-targeted therapeutic mechanisms of compounds like taraxasterol by analyzing complex biological networks. This methodology integrates drug-target and disease-related target information from various databases to construct comprehensive interaction networks.

Studies employing network pharmacology have investigated this compound's potential in various conditions:

Lung Cancer: Network pharmacology analysis identified 58 active compounds in Taraxacum officinale (dandelion) linked to 614 potential targets, with 228 targets associated with lung cancer. For this compound, core targets such as TP53, CASP3, and EGFR were highlighted in the protein-protein interaction (PPI) network, suggesting its anticancer effects might involve modulating the tumor microenvironment. mdpi.comnih.gov

Gastric Cancer: Five collective targets of this compound and gastric cancer were identified: epidermal growth factor receptor (EGFR), matrix metalloproteinase 2 (MMP2), B-Raf proto-oncogene, serine/threonine kinase (BRAF), fibroblast growth factor receptor 2 (FGFR2), and AKT serine/threonine kinase 1 (AKT1). nih.gov

Acute Colitis: Network pharmacology identified 14 collective targets of this compound and acute colitis, including PPARG, JAK2, MMP3, NR1I2, and PTPN11. This analysis indicated that this compound might attenuate intestinal inflammation by regulating MMP3 and PPARG expression. nih.gov

These findings demonstrate that this compound exerts its effects through a multi-targeted mechanism, influencing various biological processes and signaling pathways. nih.gov

Computational Modeling and Simulation

Computational modeling involves the use of computers to simulate and study complex biological systems through mathematical, physical, and computer science principles. nih.govutad.pttu-dresden.deyoutube.com This approach allows researchers to conduct numerous simulated experiments, thereby identifying promising candidates for further laboratory investigation. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) to another (receptor) when bound to form a stable complex. It helps in understanding the binding affinities and interactions at the molecular level. mdpi.commdpi.combrieflands.comijrap.net

Detailed research findings from molecular docking studies involving this compound include:

Lung Cancer Targets: Molecular docking studies confirmed stable binding interactions between this compound and core lung cancer-related proteins, with docking scores generally less than -6.5 kcal/mol, indicating strong binding potential. mdpi.com

SARS-CoV-2 Main Protease (Mpro): Psi-taraxasterol demonstrated potent inhibitory potential against SARS-CoV-2 Mpro, exhibiting a binding affinity of -8.5 kcal/mol. It formed three hydrogen bonds with Mpro at Cys145, Met165, and Met49, and a pi-alkyl bond at His41. mdpi.com

Apoptosis-related Proteins and Tubulin: this compound showed potent interaction with Bcl-xL, an anti-apoptotic protein, with a high binding affinity of -8.9 kcal/mol. It also demonstrated strong interaction with the vinblastine (B1199706) binding site of tubulin, suggesting its potential in preventing tubulin polymerization. brieflands.com

Cyclooxygenase-2 (COX-2): Psi-taraxasterol was docked with the COX-2 enzyme, showing a binding energy of -8.19 kcal/mol and forming a hydrogen bond with Glu290. This suggests its potential as a COX-2 inhibitor. ijrap.net

Table 1: Selected Molecular Docking Binding Affinities of this compound

| Target/Protein | Compound | Binding Affinity (kcal/mol) | Key Interactions (Examples) | Reference |

| Lung Cancer | This compound | < -6.5 (typically) | Stable binding to core targets (e.g., TP53, CASP3, EGFR) | mdpi.com |

| SARS-CoV-2 Mpro | Psi-taraxasterol | -8.5 | Hydrogen bonds with Cys145, Met165, Met49; pi-alkyl at His41 | mdpi.com |

| Bcl-xL | This compound | -8.9 | Potent interaction | brieflands.com |

| Tubulin | This compound | Not specified | Strong interaction with vinblastine binding site | brieflands.com |

| COX-2 | Psi-taraxasterol | -8.19 | Hydrogen bond with Glu290 | ijrap.net |

Molecular dynamics (MD) simulations are used to assess the stability and dynamic behavior of ligand-receptor complexes over extended periods, providing insights beyond static docking poses. mdpi.commdpi.comresearchgate.netijpbs.netf1000research.com

Key findings from MD simulations involving this compound include:

Lung Cancer Targets: MD simulations further supported the stable binding of this compound to lung cancer targets, confirming the stability of these complexes over time. mdpi.com

SARS-CoV-2 Mpro: MD simulations conducted for 100 ns confirmed the stable nature and rigid conformations formed by the docked complexes of psi-taraxasterol with Mpro, validating the binding interactions at active sites like His41, Cys145, Met49, and Glu166. mdpi.comresearchgate.net

Snake Venom Proteins: MD simulation studies performed for docked complexes of this compound with snake venom phospholipase A2 (PLA2) and acostatin proteins revealed stable interactions. ijpbs.net

In Vitro Experimental Models

In vitro experimental models, particularly cell line-based assays, are critical for validating the biological effects predicted by computational methods and for studying the direct cellular responses to this compound.

Cell line-based assays provide direct evidence of this compound's impact on various cellular processes relevant to disease progression.

Cell Viability:

this compound exhibited an inhibitory effect on A549 lung cancer cells without significant cytotoxicity to normal L929 cells. mdpi.com

It reduced the survival rate of PC3 prostate cancer cells in a time- and concentration-dependent manner. nih.gov

this compound significantly reduced the viability of breast cancer (BC) cells, as detected by CCK8 assay. researchgate.net

It also inhibited the viability of LPS-induced colorectal cancer cells, as assessed by MTT assay. spandidos-publications.com

this compound improved the viability of hippocampal neurons subjected to oxygen-glucose deprivation-reperfusion (OGD/R) injury. tandfonline.com

Table 2: this compound's Effect on Cell Viability (IC50 Values)

| Cell Line | Treatment Duration | IC50 (μM) | Assay Method | Reference |

| PC3 (Prostate Cancer) | 24 h | 114.68 ± 3.28 | MTT assay, Trypan blue staining | nih.gov |

| PC3 (Prostate Cancer) | 48 h | 108.70 ± 5.82 | MTT assay, Trypan blue staining | nih.gov |

| PC3 (Prostate Cancer) | 72 h | 49.25 ± 3.22 | MTT assay, Trypan blue staining | nih.gov |

| A549 (Lung Cancer) | Not specified | No significant cytotoxicity at 25-50 μmol/L | Cell viability assay | mdpi.com |

| Breast Cancer Cells | Not specified | Significant reduction | CCK8 assay | researchgate.net |

| Colorectal Cancer Cells | Not specified | Inhibition | MTT assay | spandidos-publications.com |

Apoptosis:

this compound promotes apoptosis in breast cancer cells, confirmed by flow cytometry and JC-1 staining for mitochondrial membrane potential alterations. researchgate.netejgo.net

It also exhibits anti-apoptotic activity in OGD/R-induced hippocampal neurons, evidenced by a significant decrease in caspase-3 activity and an increase in the Bax/Bcl-2 ratio. tandfonline.com

this compound inhibits apoptosis in ovarian cancer cells. ejgo.net

Migration and Invasion:

this compound significantly reduced the migration of PC3 prostate cancer cells by 75% and invasion by 54% in scratch and Transwell assays, respectively. nih.gov

It inhibited the migration and invasion of breast cancer cells, as demonstrated by wound-healing and Transwell assays. researchgate.netejgo.net

this compound reduces ovarian cancer cell migration. ejgo.net

Table 3: this compound's Effect on Cell Migration and Invasion

| Cell Line | Effect on Migration | Effect on Invasion | Assay Method | Reference |

| PC3 (Prostate Cancer) | Reduced by 75% | Reduced by 54% | Scratch test, Transwell assay | nih.gov |

| Breast Cancer Cells | Inhibited | Inhibited | Wound-healing, Transwell assay | researchgate.netejgo.net |

| Ovarian Cancer Cells | Reduced | Not specified | Not specified | ejgo.net |

Angiogenesis:

this compound has been shown to reduce angiogenesis in ovarian cancer cells. ejgo.net

These assays evaluate this compound's ability to counteract cellular damage caused by reactive oxygen species and to modulate inflammatory pathways.

Oxidative Stress:

this compound significantly alleviated oxidative stress in aging lung cells, evidenced by reduced levels of reactive oxygen species (ROS) and malondialdehyde (MDA), and increased levels of superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH). nih.gov

In a model of Con A-induced acute hepatic injury, this compound reduced MDA production and moderately restored GSH and SOD levels in hepatic tissues, indicating its antioxidant activity. tandfonline.com

It suppressed ROS production in OGD/R-induced hippocampal neurons, attenuating oxidative stress. tandfonline.com

this compound has been widely reported to attenuate LPS-induced oxidative stress. spandidos-publications.com

Table 4: this compound's Effect on Oxidative Stress Markers

| Cell/Tissue Model | Marker | Effect of this compound | Reference |

| Aging Lung Cells | ROS | Reduced | nih.gov |

| MDA | Reduced | nih.gov | |

| SOD | Increased | nih.gov | |

| GSH | Increased | nih.gov | |

| Hepatic Tissues (Con A-induced) | MDA | Reduced | tandfonline.com |

| GSH | Restored | tandfonline.com | |

| SOD | Restored | tandfonline.com | |

| Hippocampal Neurons (OGD/R-induced) | ROS | Suppressed | tandfonline.com |

| LPS-induced models | Oxidative Stress | Attenuated | spandidos-publications.com |

Inflammatory Response:

this compound ameliorated inflammation in lung cells by significantly decreasing the secretion of pro-inflammatory cytokines IL-6 and IL-1β and impacting the NF-κB signaling pathway. nih.gov

In acute hepatic injury, this compound suppressed the inflammatory response by down-regulating the expressions of TLR2, TLR4, and nuclear NF-κB p65 proteins in the TLRs/NF-κB inflammatory signaling pathway. It also inhibited the release of pro-inflammatory cytokines like TNF-α, IL-6, IL-1β, and IFN-γ. tandfonline.com

It reduces levels of inflammatory cytokines, including TNF-α and IL-6, and serum levels of inflammatory mediators NO and PGE₂, through inhibiting NF-κB and MAPK signaling pathways. frontiersin.orgresearchgate.net

this compound reduces ROS-mediated NLRP3 inflammation activation by suppressing mTOR and mitophagy. researchgate.net

It protects C6 glial cells from LPS-induced neuroinflammation, evidenced by decreased levels of pro-inflammatory cytokines. tandfonline.com

this compound inhibits colonic epithelial cell inflammation. spandidos-publications.com

Table 5: this compound's Effect on Inflammatory Markers and Pathways

| Cell/Tissue Model | Marker/Pathway | Effect of this compound | Reference |

| Lung Cells | IL-6, IL-1β | Decreased secretion | nih.gov |

| NF-κB signaling | Impacted | nih.gov | |

| Hepatic Injury (Con A-induced) | TLR2, TLR4, NF-κB p65 | Down-regulated | tandfonline.com |

| TNF-α, IL-6, IL-1β, IFN-γ | Inhibited release | tandfonline.com | |

| General Inflammatory Models | TNF-α, IL-6 | Reduced levels | frontiersin.orgresearchgate.net |

| NO, PGE₂ | Reduced serum levels | frontiersin.orgresearchgate.net | |